molecular formula C28H35NO6 B11445315 3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11445315
M. Wt: 481.6 g/mol
InChI Key: MSFXWHOCPARKPN-UHFFFAOYSA-N
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Description

3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a cycloheptyl ring, a methoxyphenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction parameters can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cycloheptyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to the presence of the cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs

Properties

Molecular Formula

C28H35NO6

Molecular Weight

481.6 g/mol

IUPAC Name

3-O-cycloheptyl 6-O-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C28H35NO6/c1-16-15-20-25(26(30)22(16)27(31)34-4)24(19-13-9-10-14-21(19)33-3)23(17(2)29-20)28(32)35-18-11-7-5-6-8-12-18/h9-10,13-14,16,18,22,24,29H,5-8,11-12,15H2,1-4H3

InChI Key

MSFXWHOCPARKPN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCCC3)C4=CC=CC=C4OC)C(=O)C1C(=O)OC

Origin of Product

United States

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